molecular formula C5H9N3S B114487 4-((Methylamino)methyl)thiazol-2-amine CAS No. 144163-74-6

4-((Methylamino)methyl)thiazol-2-amine

Cat. No. B114487
Key on ui cas rn: 144163-74-6
M. Wt: 143.21 g/mol
InChI Key: MUNIKLGKGSDTJW-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

4-(Chloromethyl)-1,3-thiazol-2-amine (490 mg, 2.65 mmol) was stirred in 40% aqueous methylamine (25 ml) overnight. The reaction mixture was evaporated. The residue was then purified via reverse phase HPLC to provide 4-[(methylamino)methyl]-1,3-thiazol-2-amine (55 mg, 15%). LCMS: (M+H)+: 144.0.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][CH2:2][C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
ClCC=1N=C(SC1)N
Name
Quantity
25 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then purified via reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
CNCC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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